molecular formula C18H20N6O4 B2521285 1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942000-57-9

1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2521285
CAS No.: 942000-57-9
M. Wt: 384.396
InChI Key: YOVQYIKDNDLWGC-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a urea linkage, which is known for its stability under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of 2,4-dimethoxyaniline with 4-methoxyphenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4-dimethoxyaniline+4-methoxyphenyl isocyanateThis compound\text{2,4-dimethoxyaniline} + \text{4-methoxyphenyl isocyanate} \rightarrow \text{this compound} 2,4-dimethoxyaniline+4-methoxyphenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea linkage can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethoxyphenyl)-3-(phenylurea): Lacks the tetrazole moiety, which may affect its biological activity.

    1-(4-methoxyphenyl)-3-(phenylurea): Lacks the 2,4-dimethoxyphenyl group, which may influence its chemical reactivity.

Uniqueness

1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the 2,4-dimethoxyphenyl and 4-methoxyphenyl groups, as well as the tetrazole moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-26-13-6-4-12(5-7-13)24-17(21-22-23-24)11-19-18(25)20-15-9-8-14(27-2)10-16(15)28-3/h4-10H,11H2,1-3H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVQYIKDNDLWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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